4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Beschreibung
Eigenschaften
IUPAC Name |
4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c22-21(23,24)17-10-6-7-15(13-17)14-26-25-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)29(26,27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHJVYJIHFCDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound 4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide are currently unknown. The compound belongs to a class of molecules known as 1,2,4-triazoles, which are known to interact with various biological receptors through hydrogen-bonding and dipole interactions. .
Mode of Action
As a 1,2,4-triazole derivative, it may interact with its targets through hydrogen-bonding and dipole interactions
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazoles, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities, it is likely that this compound affects multiple pathways
Result of Action
Given the wide range of activities associated with 1,2,4-triazoles, it is likely that this compound has multiple effects at the molecular and cellular level
Biologische Aktivität
4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzo[e][1,2,3]thiadiazines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action and relevant case studies.
- Molecular Formula : C21H15F3N2O2S
- Molecular Weight : 416.42 g/mol
- Purity : Typically around 95%.
The precise biological targets of 4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide are not fully elucidated. However, it is hypothesized that the compound interacts with various biological receptors through hydrogen-bonding and dipole interactions typical of 1,2,4-triazole derivatives. These interactions may influence several biochemical pathways associated with antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Antimicrobial Activity
Research indicates that related thiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazine compounds can inhibit the growth of various bacterial strains and fungi at concentrations as low as 10 μg/mL . Although specific data on the antimicrobial efficacy of our compound is limited, its structural similarities suggest potential activity against pathogens.
Anticancer Activity
Thiazine derivatives have been extensively studied for their anticancer potential. The structure-activity relationship (SAR) analyses indicate that modifications on the phenyl ring significantly influence cytotoxicity against cancer cell lines. Notably:
- Compounds with electron-donating groups on the phenyl ring showed enhanced activity against Jurkat and HT-29 cells.
- The presence of a trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially increasing anticancer efficacy .
| Compound | IC50 (µg/mL) | Cancer Cell Line | Activity Type |
|---|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 | Cytotoxic |
| Compound 10 | 1.98 ± 1.22 | Jurkat | Cytotoxic |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazine derivatives have been documented in several studies. The compounds have been shown to inhibit pro-inflammatory cytokines and mediators in vitro and in vivo models . While direct studies on the specific compound are lacking, its structural analogs suggest a potential for similar effects.
Case Studies
A notable study explored the synthesis and biological evaluation of thiazine derivatives related to our compound. The study reported several derivatives exhibiting potent anticancer properties in vitro against various cancer cell lines. The findings highlighted that modifications in substituents significantly affected their biological profiles .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with PI3Kδ Inhibitory Activity
- Quinazolinone Derivatives (e.g., Compounds 3 and 4 in ): Structure: Replace the sulfonyl group in the thiadiazine core with a carbonyl group. Activity: Exhibit potent PI3Kδ inhibition (IC₅₀ ~ low nM range) but lower selectivity (e.g., compound 4 acts as a dual PI3Kδ/γ inhibitor). Comparison: The target compound’s sulfonyl group reduces PI3Kδ potency compared to quinazolinones but improves isoform selectivity. For example, thiadiazine derivative 15b (3,4-dimethoxyphenyl substituent) shows >21-fold selectivity over PI3Kγ vs. quinazolinone 4 .
Fluorinated Derivatives
- 7-Chloro-4-(2-Fluoroethyl)-3,4-Dihydro-2H-Benzothiadiazine 1,1-Dioxide (Compound 12b, ):
- Structure: Fluorine at the 4-position ethyl chain.
- Activity: Enhances AMPA receptor modulation and oral bioavailability due to improved metabolic stability.
- Comparison: The target compound’s 3-(trifluoromethyl)benzyl group may similarly enhance pharmacokinetics while offering distinct steric and electronic effects for target binding .
Thiophene Isosteres
- 6-Chloro-4-Ethyl-3,4-Dihydro-2H-Thieno[3,2-e]-1,2,4-Thiadiazine 1,1-Dioxide (Compound 24, ): Structure: Thiophene replaces the benzene ring in the fused bicyclic system. Activity: Potent cognitive enhancer (effective at 0.3 mg/kg orally) via AMPA receptor potentiation. Comparison: The target compound’s benzo[e]thiadiazine core may prioritize kinase inhibition over neuromodulation, highlighting the impact of core heterocycle choice .
Anticancer Thiadiazines
- 3-Heteroaryl-2H-Benzo[e][1,2,4]Thiadiazine 1,1-Dioxides (): Structure: Pyridine or pyrazine substituents at the 3-position. Activity: Inhibit renal and non-small cell lung cancer cell lines (e.g., compound 6).
Key Research Findings and Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Structural Impact on Activity
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,3-thiadiazine 1,1-dioxide core in this compound?
The core structure is typically synthesized via cyclization reactions. A validated method involves reacting sulfonamide derivatives with heterocyclic methyl carbimidates in the presence of DBU (1,8-diazabicycloundec-7-ene) and pyridine, followed by acidification to precipitate the product . For example, intermediates like sulfonylcarboximidamides can be cyclized under reflux conditions (2 hours, pyridine) to form the thiadiazine ring. Yield optimization requires careful control of stoichiometry (e.g., 5 mmol sulfonamide with 12 mmol DBU) and purification via crystallization using solvents like dioxane .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify aromatic proton environments (e.g., δ=7.52–8.85 ppm for aromatic protons) and confirm the presence of NH groups (D₂O-exchangeable signals at δ=12.62 ppm) .
- IR spectroscopy : Peaks at ~1,300–1,173 cm⁻¹ for SO₂ symmetric/asymmetric stretching and ~3,268 cm⁻¹ for NH stretching .
- Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Q. What solvents and catalysts are optimal for introducing the trifluoromethylbenzyl substituent?
The trifluoromethyl group can be incorporated via reactions with trifluoroacetic acid as a CF₃ source or through trifluoromethanesulfanylamide under mild conditions (e.g., room temperature, 12–24 hours) . Pyridine and DBU are critical for facilitating cyclization, while thionyl chloride is used for chloromethyl intermediate synthesis (e.g., converting hydroxymethyl to chloromethyl derivatives at 60°C) .
Advanced Research Questions
Q. How do researchers address discrepancies in reported biological activities (e.g., poor tuberculostatic vs. anticancer efficacy)?
Contradictions may arise from assay-specific variables:
- Cell line specificity : Anticancer activity in renal or non-small cell lung cancer lines (e.g., compounds 6, 9, 12, 13, 15–17 in ) may not correlate with tuberculostatic assays due to differing molecular targets .
- Dosage and solubility : Poor aqueous solubility of the benzothiadiazine scaffold could limit bioavailability in tuberculosis models. Use of DMSO as a co-solvent and dose-response profiling (e.g., 1–100 µM ranges) is recommended to clarify efficacy .
Q. What computational methods predict binding interactions of this compound with biological targets?
- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) and charge distribution to predict reactivity .
- Molecular docking : Model interactions with cancer-related enzymes (e.g., tyrosine kinases) using software like AutoDock Vina. Focus on the trifluoromethylbenzyl group’s role in hydrophobic binding .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Modifying the C-3 heteroaryl group (e.g., pyridinyl vs. benzimidazolyl) significantly impacts anticancer activity. For example, pyridinyl derivatives (compound 6) show higher inhibition than non-aromatic analogs .
- Trifluoromethyl positioning : The 3-(trifluoromethyl)benzyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .
Q. What strategies mitigate stability issues during synthesis or storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
